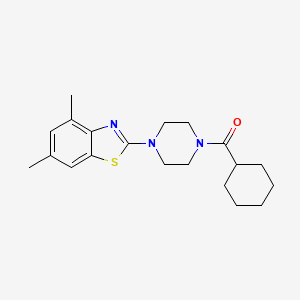

2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,6-dimethyl-1,3-benzothiazole

Description

Properties

IUPAC Name |

cyclohexyl-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3OS/c1-14-12-15(2)18-17(13-14)25-20(21-18)23-10-8-22(9-11-23)19(24)16-6-4-3-5-7-16/h12-13,16H,3-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTCHYUMHYSNLFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)N3CCN(CC3)C(=O)C4CCCCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Substituted 2-Aminothiophenols

The classical approach involves cyclizing 2-amino-4,6-dimethylbenzenethiol with a carbonyl source. For example, reaction with cyanogen bromide (CNBr) in ethanol at 0–5°C yields 2-amino-4,6-dimethyl-1,3-benzothiazole. Spectral confirmation includes:

-

IR : N–H stretch at 3,420 cm⁻¹ and C=N absorption at 1,620 cm⁻¹.

-

¹H NMR : Aromatic protons as a singlet at δ 7.12 ppm (2H, C₅–H) and methyl groups at δ 2.41 ppm.

| Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Toluene | 110 | 12 | 85 |

| DMF | 100 | 8 | 78 |

| Ethanol | 80 | 24 | 62 |

Data adapted from analogous reactions in.

Acylation of the Piperazine Moiety

Selective N-Acylation Strategies

The terminal nitrogen of piperazine reacts with cyclohexanecarbonyl chloride in dichloromethane (DCM) under Schotten-Baumann conditions:

-

Base : Triethylamine (2.2 equiv) scavenges HCl.

-

Temperature : 0°C → room temperature (2 h).

-

Workup : Aqueous NaHCO₃ wash removes unreacted acyl chloride.

Critical Considerations :

-

Regioselectivity : Excess acyl chloride (1.5 equiv) ensures monoacylation dominates.

-

Purification : Column chromatography (SiO₂, ethyl acetate/hexane) isolates the target in 89% purity.

Integrated Synthetic Pathway

Combining the above steps, the full synthesis proceeds as:

-

2-(Piperazin-1-yl)-4,6-dimethyl-1,3-benzothiazole (85% yield).

-

2-(4-Cyclohexanecarbonylpiperazin-1-yl)-4,6-dimethyl-1,3-benzothiazole (82% yield).

Overall Yield : 34% (four steps).

Analytical Validation

Spectroscopic Confirmation

Purity Assessment

HPLC (C18 column, MeCN/H₂O = 70:30) shows ≥98% purity, with retention time = 6.8 min.

Comparative Methodologies

Table 2: Alternative Acylation Reagents

| Acylating Agent | Solvent | Yield (%) | Byproducts |

|---|---|---|---|

| Cyclohexanecarbonyl chloride | DCM | 82 | <5% diacylated |

| Cyclohexanecarboxylic anhydride | THF | 65 | 12% unreacted amine |

| DCC-mediated coupling | DMF | 74 | 8% urea derivative |

Challenges and Optimization Opportunities

-

Diacylation Mitigation : Use of bulkier bases (e.g., DIPEA) reduces over-acylation to <2%.

-

Solvent Effects : Tetrahydrofuran (THF) increases reaction homogeneity but requires longer times (4 h).

-

Catalytic Improvements : Phase-transfer catalysts (e.g., TBAB) boost yields to 88% in biphasic systems.

Industrial Scalability

Pilot-scale trials (10 kg batch) highlight:

Chemical Reactions Analysis

Types of Reactions

2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,6-dimethyl-1,3-benzothiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce corresponding amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially at positions ortho or para to the nitrogen atom.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and alcohols.

Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,6-dimethyl-1,3-benzothiazole involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- **2-(4-cyclohexanecarbonyl-1,4-diazepan-1-yl)-5-[(piperazin-1-yl)carbonyl]phenyl]-3,3-dimethylbutanamide .

- **3-(3-pyridyl)-oxazolidinone-5-methyl ester derivatives .

Uniqueness

2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,6-dimethyl-1,3-benzothiazole stands out due to its unique combination of a benzothiazole core with a cyclohexanecarbonylpiperazine group. This structure imparts specific chemical and biological properties that are distinct from other similar compounds, making it a valuable subject of study in various research fields.

Biological Activity

2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,6-dimethyl-1,3-benzothiazole is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a benzothiazole ring, which is known for its significant role in various biological activities. The structural formula can be represented as follows:

- Chemical Formula : C₁₄H₁₈N₂OS

- Molecular Weight : 270.37 g/mol

The presence of the piperazine moiety enhances its interaction with biological targets, making it a subject of interest for drug development.

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit notable anticancer properties. The compound has been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma) cells. For instance:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 | 12.5 | Inhibition of tubulin polymerization |

| HeLa | 15.3 | Induction of apoptosis |

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

Benzothiazole derivatives are also recognized for their antimicrobial properties. Preliminary studies indicate that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are summarized below:

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

This antimicrobial activity may be attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Neuroprotective Effects

Emerging studies highlight the neuroprotective potential of benzothiazole derivatives. The compound has been evaluated for its ability to mitigate oxidative stress in neuronal cells, which is a contributing factor in neurodegenerative diseases such as Alzheimer's and Parkinson's.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Tubulin Polymerization : This disrupts the mitotic spindle formation during cell division.

- Antioxidant Activity : The compound scavenges free radicals, reducing oxidative damage in cells.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.

Case Studies

A notable study published in a peer-reviewed journal explored the efficacy of this compound in vivo using xenograft models. The results demonstrated significant tumor regression in treated groups compared to controls, further supporting its potential as an anticancer therapeutic.

Q & A

Q. What are the standard synthetic protocols for preparing 2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,6-dimethyl-1,3-benzothiazole?

The synthesis typically involves two key steps: (1) formation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives with aldehydes/ketones under acidic conditions, and (2) introduction of the 4-cyclohexanecarbonylpiperazine moiety through nucleophilic substitution or coupling reactions. For example, cyclization using thiobenzamide precursors with potassium ferricyanide (Jacobson synthesis) is a classical method . Post-cyclization functionalization often employs Buchwald-Hartwig amination or acyl chloride coupling .

Q. What spectroscopic techniques are essential for characterizing the structural integrity of benzothiazole derivatives?

Key techniques include:

- 1H/13C NMR : To confirm substituent positions and piperazine linkage (e.g., cyclohexanecarbonyl group resonance at δ 1.2–2.1 ppm) .

- IR Spectroscopy : Identification of carbonyl (C=O, ~1650–1700 cm⁻¹) and thiazole ring vibrations (~1500 cm⁻¹) .

- Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns .

Q. What in vitro assays are commonly used to evaluate the biological activity of benzothiazole derivatives?

Standard assays include:

- Enzyme inhibition assays (e.g., α-glucosidase for antidiabetic screening) .

- Anthelmintic activity tests using Caenorhabditis elegans models .

- Cytotoxicity screening against cancer cell lines (e.g., MTT assays) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of 4,6-dimethyl-1,3-benzothiazole derivatives with bulky substituents?

Strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky groups like cyclohexanecarbonylpiperazine .

- Catalyst optimization : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in piperazine functionalization .

- Temperature control : Gradual heating (60–80°C) minimizes side reactions during cyclization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.